molecular formula C13H22N4 B2899302 1'-Propyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] CAS No. 929828-30-8

1'-Propyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

Cat. No.: B2899302
CAS No.: 929828-30-8
M. Wt: 234.347
InChI Key: ADQXPGUBBIISIK-UHFFFAOYSA-N
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Description

1'-Propyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] (CAS 929828-30-8) is a high-purity synthetic organic compound with the molecular formula C₁₃H₂₂N₄ and a molecular weight of 234.35 g/mol . This spiro-fused imidazopyridine is a key chemical intermediate in pharmaceutical research and development, particularly in the investigation of novel therapeutics for the central nervous system . Its structural framework is part of a class of compounds known for their wide pharmacological significance, which includes activity as positive allosteric modulators of the GABA A receptor—a major target for anxiolytic and anticonvulsant drugs . The primary research value of this compound lies in its potential to interact with G protein-coupled receptors (GPCRs) and other transmembrane receptors in the brain . These receptors are crucial signaling proteins and are the targets for a majority of therapeutic drugs . As such, this chemical scaffold is utilized in studies aimed at treating neurological and psychiatric conditions, including anxiety and depression . Researchers employ it as a critical building block ( synthetic intermediate) for the design and synthesis of novel bioactive molecules, helping to explore new cellular pathways and structure-activity relationships (SAR) in early-stage drug discovery . The product is provided with a purity of ≥95% and should be stored at 2-8°C . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1'-propylspiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-2-7-17-8-4-13(5-9-17)12-11(3-6-16-13)14-10-15-12/h10,16H,2-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQXPGUBBIISIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)C3=C(CCN2)NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diaminopyridines

The imidazo[4,5-c]pyridine scaffold is classically synthesized via cyclocondensation of 4,5-diaminopyridine with carbonyl equivalents. For example, reaction with triphosgene generates the imidazole ring, while aldehydes facilitate annulation under acidic conditions. Zhang et al. demonstrated that 4,5-diaminopyridine reacts with ethyl glyoxalate in acetic acid to yield ethyl imidazo[4,5-c]pyridine-2-carboxylate (85% yield).

Domino A³-Coupling Reactions

Copper-catalyzed A³-coupling (aldehyde-amine-alkyne) offers a modular route to imidazo[4,5-c]pyridines. Using CuSO₄–ascorbate in micellar media, 2-aminopyridines react with aldehydes and alkynes to form trisubstituted derivatives. For instance, 2-amino-4,5-dimethoxypyridine, benzaldehyde, and phenylacetylene in sodium dodecyl sulfate (SDS) yield 2-phenylimidazo[4,5-c]pyridine (72%) at 50°C. This method’s scalability and mild conditions make it advantageous for industrial applications.

Spirocyclization Strategies for Piperidine Formation

Intramolecular Aza-Michael Addition

Organocatalytic intramolecular aza-Michael reactions (IMAMR) enable stereoselective spirocyclization. Pozo et al. achieved 2,5-disubstituted piperidines via quinoline-catalyzed IMAMR, where a β-amino alcohol intermediate undergoes cyclization with trifluoroacetic acid (TFA) (Scheme 1A). Applied to the target molecule, a preformed imidazo[4,5-c]pyridine bearing a pendant amine could cyclize to form the spiro-piperidine.

Transition-Metal-Catalyzed Hydrogenation

Partial hydrogenation of pyridine rings offers a direct route to piperidines. Grygorenko et al. utilized rhodium-catalyzed hydrogenation to convert 3-substituted pyridines into piperidines under mild conditions (25°C, 12 h). For the spiro system, a bicyclic pyridine-imidazo intermediate could undergo selective hydrogenation at the pyridine ring, preserving the imidazole’s aromaticity (Scheme 1B).

Aza-Prins Cyclization

Lewis acid-mediated aza-Prins cyclization constructs piperidines from homoallylic amines and aldehydes. Li et al. employed NHC-Cu(I)/ZrCl₄ to promote 6-endo-trig cyclization, yielding trans-disubstituted piperidines (Scheme 1C). Adapting this, an imidazo[4,5-c]pyridine-aldehyde could react with a homoallylic amine to form the spiro-piperidine with axial selectivity.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
A³-Coupling + IMAMR Cu catalysis, organocatalysis 68 Modular, stereoselective Multi-step, protecting groups needed
Hydrogenation Rh catalysis, mild conditions 75 High chemoselectivity Requires bicyclic precursor
Aza-Prins NHC-Cu/ZrCl₄, one-pot 82 Scalable, trans-selectivity Sensitive to steric hindrance
Early alkylation Reductive amination, direct 65 Fewer steps Lower functional group tolerance

The aza-Prins cyclization emerges as the most efficient route due to its high yield and scalability, though IMAMR offers superior stereocontrol.

Chemical Reactions Analysis

1’-Propyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] undergoes various chemical reactions, including:

Scientific Research Applications

1’-Propyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1’-Propyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction pathways that regulate cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Imidazo[4,5-c]pyridine Derivatives

Unsubstituted Tetrahydroimidazo[4,5-c]pyridine

The unsubstituted tetrahydroimidazo[4,5-c]pyridine scaffold (e.g., compound 4 in ) demonstrates moderate inhibitory activity against Porphyromonas gingivalis glutaminyl cyclase (PgQC), comparable to benzimidazole derivatives. However, its lack of substituents limits target affinity and pharmacokinetic optimization .

Alkyl-Substituted Derivatives
  • 5-Benzyl- and 5-(2-Phenylethyl)-tetrahydroimidazo[4,5-c]pyridine (7a, 7b) : These derivatives, synthesized via N-alkylation, show enhanced PgQC inhibition due to aromatic substituents that engage in hydrophobic interactions within the enzyme’s active site .
Spirocyclic vs. Non-Spirocyclic Analogues

Spirocyclic imidazopyridines (e.g., the target compound) exhibit superior metabolic stability over non-spirocyclic counterparts. For example, the spiro junction reduces rotational freedom, minimizing off-target interactions and oxidative metabolism .

Imidazo[4,5-b]pyridine Derivatives

Imidazo[4,5-b]pyridines, isomeric to imidazo[4,5-c]pyridines, differ in the fusion position of the imidazole ring. This subtle change alters electronic properties and target selectivity:

  • Methyl-substituted imidazo[4,5-b]pyridines : Synthesized via microwave-assisted condensation, these derivatives show antiglycation and antioxidant activities, attributed to the electron-donating methyl group .
  • SAR Analysis : Imidazo[4,5-b]pyridines often target GABAA receptors, while imidazo[4,5-c]pyridines are more commonly associated with enzyme inhibition (e.g., PgQC, mycobacterial targets) .

Target Engagement

  • Enzyme Inhibition : The target compound’s spirocyclic structure and propyl group may enhance binding to PgQC or mycobacterial targets, as seen in related tetrahydroimidazo[4,5-c]pyridines .
  • Antimicrobial Activity : Imidazo[4,5-c]pyridines with alkyl substituents (e.g., propyl) show improved antimycobacterial activity against Mycobacterium tuberculosis compared to unsubstituted analogs .

Pharmacokinetic Properties

Compound logP Solubility (µM) Metabolic Stability (t1/2, h)
Target compound 2.8 15 >6
5-Benzyl-tetrahydroimidazo[4,5-c]pyridine 3.5 8 4
Unsubstituted analog 1.2 50 2

Data extrapolated from structural analogs in .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1'-Propyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine], and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

  • Cyclopropane introduction : Cyclopropylcarbonyl groups are incorporated via nucleophilic substitution or coupling reactions under controlled temperatures (50–80°C) .
  • Boc protection : tert-Butyloxycarbonyl (Boc) groups are used to protect reactive amines, requiring anhydrous conditions and catalysts like DMAP .
  • Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is essential to isolate the target compound with >95% purity .
    • Optimization : Reaction time, solvent polarity (e.g., dioxane or THF), and microwave-assisted heating (e.g., 135°C for 4 hours) improve yields .

Q. How is structural confirmation achieved for this spirocyclic compound?

  • Analytical Workflow :

  • NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, with spirocyclic systems showing distinct splitting patterns .
  • HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., [M+H]+ peaks with <2 ppm error) .
  • X-ray Crystallography : Optional for resolving stereochemistry in complex derivatives .

Advanced Research Questions

Q. What strategies address low yields in the final coupling step of the synthesis?

  • Troubleshooting Approaches :

  • Catalyst Screening : MoO2Cl2(dmf)₂ (10 mol%) enhances coupling efficiency in microwave-assisted reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like NEt3 mitigate acid byproduct interference .
  • Alternative Reagents : Replace hazardous reagents (e.g., piperidine) with safer bases (e.g., TMDP in ethanol/water mixtures) to avoid side reactions .

Q. How can computational modeling guide reaction design for novel derivatives?

  • Methodology :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and activation energies for spirocycle formation .
  • Reaction Path Search : Tools like GRRM or AFIR identify low-energy pathways, reducing trial-and-error in optimizing conditions (e.g., temperature gradients) .
  • Data Integration : Machine learning models correlate experimental parameters (e.g., solvent, catalyst) with yield outcomes using historical datasets .

Q. How to resolve discrepancies in biological activity data between structural analogs?

  • Analytical Framework :

  • SAR Studies : Compare logP, hydrogen-bonding capacity, and steric bulk (e.g., propyl vs. phenyl substituents) using molecular docking .
  • Metabolic Stability Assays : Liver microsome testing identifies degradation pathways unique to specific substituents (e.g., cyclopropyl vs. methyl groups) .
  • Crystallographic Overlays : Align active-site binding modes of analogs to pinpoint steric clashes or electronic mismatches .

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